2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide
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Overview
Description
Scientific Research Applications
Difluoromethylation of Aromatic Compounds
This compound serves as a difluoromethylating agent, particularly in the difluoromethylation of 2-hydroxychalcones . This process allows for the synthesis of aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives , which are valuable in medicinal chemistry for their potential biological activities.
Synthesis of Aromatic Amides
It is used in the copper-catalyzed arylation of bromo-difluoro-acetamides by aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts . This method is significant for the preparation of aromatic amides, which are prevalent in biologically active compounds and pharmaceuticals.
Anticancer Research
The compound has been utilized in the design and synthesis of new molecules with potential anticancer properties . These synthesized molecules are evaluated for their selectivity and efficacy against cancer cells, contributing to the development of new cancer therapies.
Optical Material Research
In the field of materials science, this compound is involved in the synthesis of new materials with specific optical properties . These materials can be used in various applications, including organic light-emitting diodes (OLEDs) and other electronic devices.
Organofluorine Chemistry
As an organofluorine compound, it is pivotal in the development of new synthetic methodologies within this branch of chemistry . Organofluorine compounds are important due to their presence in many pharmaceuticals and agrochemicals.
Lumacator Intermediate
This compound acts as an intermediate in the synthesis of lumacators, which are chemicals that emit light upon stimulation . These are used in a range of applications from biochemical assays to imaging techniques.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Biochemical Pathways
It has been observed that the compound can be involved in a reaction with thioguanine and potassium carbonate in n,n-dimethyl-formamide .
Pharmacokinetics
The compound’s impact on bioavailability is also currently unknown .
Result of Action
More research is needed to elucidate the specific effects of this compound on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide. Specific details about how these factors influence the compound’s action are currently unknown .
properties
IUPAC Name |
2-chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2NO3/c10-4-8(14)13-5-1-2-6-7(3-5)16-9(11,12)15-6/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVYUZJEUZJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCl)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide |
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